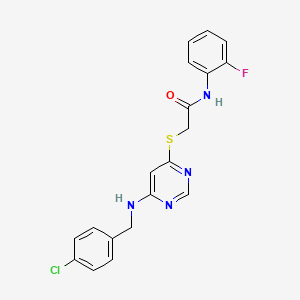

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4OS/c20-14-7-5-13(6-8-14)10-22-17-9-19(24-12-23-17)27-11-18(26)25-16-4-2-1-3-15(16)21/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGSVFNDTVTZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.

Introduction of the 4-chlorobenzylamino group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with 4-chlorobenzylamine.

Thioether formation: The thioether linkage is formed by reacting the pyrimidine intermediate with a thiol compound under suitable conditions.

Acetamide formation: The final step involves the acylation of the thioether intermediate with 2-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide exhibits notable biological properties, particularly as an inhibitor of kinases involved in cancer progression. Its structural features enhance its binding affinity to target proteins, making it a promising candidate for further pharmacological evaluation.

Anticancer Properties

Preliminary studies suggest that this compound can effectively inhibit specific kinases, which play critical roles in tumor growth and metastasis. The presence of the pyrimidine ring and thioether linkage contributes to its potential as a therapeutic agent against various cancers .

Synthesis and Structural Characteristics

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step chemical reactions. The process includes the formation of the pyrimidine core followed by the introduction of the thioether and acetamide functionalities. The detailed synthetic pathway is crucial for producing this compound in sufficient quantities for research and potential therapeutic use .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide. Notably:

- A study on fused thiophene derivatives demonstrated their antiproliferative effects against liver cell carcinoma, showcasing the potential of thiophene-based compounds in cancer therapy .

- Another investigation into pyrimidine derivatives highlighted their broad biological activities, including anticancer and antimicrobial effects, reinforcing the relevance of this compound's structural framework in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Findings and Trends

(a) Core Heterocycle Influence

- Pyrimidine vs. Thiadiazole/Thienopyrimidine: Pyrimidine-based compounds (target, ) are smaller and more flexible, favoring interactions with ATP-binding pockets in kinases.

(b) Substituent Effects

- Halogenated Groups: The 4-chlorobenzyl group in the target and improves lipophilicity, aiding membrane permeability. The 2-fluorophenyl group (target) offers metabolic resistance compared to non-fluorinated analogues (e.g., ).

- Bulkier Groups: Trifluoromethyl (CF3) in increases electron-withdrawing effects and hydrophobicity.

Biological Activity

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. Its unique structural features, including a pyrimidine ring, thioether linkage, and substituted acetamide moiety, contribute to its biological activity. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Structural Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4OS |

| Molecular Weight | 420.86 g/mol |

| CAS Number | 1251598-54-5 |

The structure includes a pyrimidine core , which is essential for its biological interactions, and a thioether that enhances its binding properties to target proteins.

Preliminary studies suggest that 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide acts primarily as an inhibitor of specific kinases involved in cancer progression. The binding affinity of this compound to its targets is enhanced by its structural features, making it a promising candidate for further pharmacological evaluation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms involving the modulation of kinase signaling pathways. The compound's IC50 values in specific cancer types indicate its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer | 18 |

| Lung cancer | 15 |

These findings suggest that the compound may serve as a lead for developing new cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. Studies have reported minimum inhibitory concentrations (MICs) that highlight its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

These results underscore the potential for this compound to be explored further as an antimicrobial agent .

Case Studies

- In Vitro Studies : A study evaluating the compound's effect on human breast cancer cells reported significant inhibition of cell viability and induction of apoptosis at concentrations correlating with its IC50 values. The study utilized assays such as Alamar Blue and Western Blot to confirm these effects .

- Resistance Studies : Research into resistance mechanisms against this compound revealed that certain genetic mutations in target kinases could reduce its efficacy, indicating a need for combination therapies or structural modifications to overcome resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via sequential substitution and condensation reactions. A pyrimidine core (e.g., 6-chloropyrimidin-4-amine) is first functionalized with 4-chlorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The thioacetamide moiety is introduced via nucleophilic substitution using 2-fluoroaniline and chloroacetyl chloride, followed by thiolation with NaSH or thiourea. Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and chlorobenzyl groups).

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₇ClFN₄OS: 415.08).

- Elemental analysis : Matching C, H, N, S percentages within ±0.3% error .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>95%).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).

- UV-Vis spectroscopy : Monitors degradation under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain bioavailability discrepancies.

- Computational docking : Use Schrödinger Suite or AutoDock to compare target-binding affinities across species (e.g., human vs. murine kinases).

- Mutagenesis studies : Identify residue-specific interactions influencing activity differences .

Q. What strategies optimize the reaction yield of the thioether linkage in this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type coupling to enhance S-arylation efficiency.

- Solvent optimization : Compare polar aprotic solvents (NMP vs. DMSO) to stabilize intermediates.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .

Q. How should researchers interpret crystallography data for this compound’s polymorphs?

- Methodological Answer :

- SHELX refinement : Use SHELXL for structure solution (R-factor <0.05) and Mercury for visualizing hydrogen bonds (e.g., N–H···O interactions in pyrimidine-acetamide motifs).

- Powder XRD : Compare experimental vs. simulated patterns to identify dominant polymorphs.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···F interactions contributing to lattice stability) .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

- Methodological Answer :

- Quantum mechanical calculations : Employ Gaussian09 with B3LYP/6-31G* basis set to compute dipole moments and polar surface area (PSA).

- QSAR models : Use ACD/Percepta to estimate log P (experimental vs. predicted: 3.2 vs. 3.5).

- Molecular dynamics (MD) : Simulate solvation in explicit water/octanol systems using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.